

Application Notes and Protocols for Clinical Trials Involving Combivent Respimat

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Compound of Interest

Compound Name: Combivent Respimat

CAS No.: 1031840-23-9

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for conducting clinical trials with **Combivent Respimat** (ipratropium bromide and albuterol sulfate) Inhalation Spray. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of respiratory therapeutics.

Introduction

Combivent Respimat is a combination of an anticholinergic bronchodilator (ipratropium bromide) and a short-acting beta-2 adrenergic agonist (albuterol sulfate) delivered via a soft mist inhaler.[1][2] It is indicated for the treatment of bronchospasm associated with Chronic Obstructive Pulmonary Disease (COPD) in patients who require more than one bronchodilator. [3][4] The dual mechanism of action, targeting both muscarinic and beta-2 adrenergic receptors, is designed to provide a greater bronchodilator effect than either agent alone.[2][5]

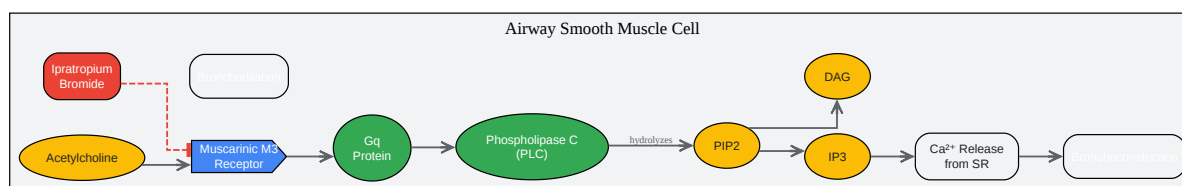
These notes will detail the design of a pivotal Phase III clinical trial, provide step-by-step experimental protocols, and present key data in a structured format.

Mechanism of Action Signaling Pathways

To understand the pharmacological basis of **Combivent Respimat**'s efficacy, it is crucial to visualize the signaling pathways of its active components.

Ipratropium Bromide: Anticholinergic Pathway

Ipratropium bromide is a nonselective muscarinic acetylcholine receptor antagonist.[6][7] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction. By blocking muscarinic receptors (primarily M3) on airway smooth muscle, ipratropium bromide inhibits the effects of acetylcholine, leading to bronchodilation.[8][9]

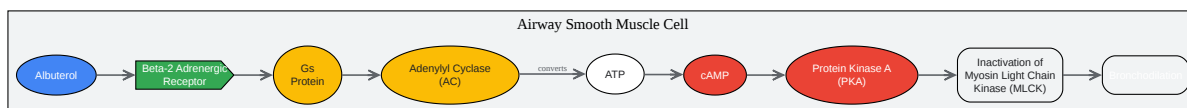


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Caption: Ipratropium Bromide Signaling Pathway.

Albuterol: Beta-2 Adrenergic Pathway

Albuterol is a selective beta-2 adrenergic receptor agonist.[10][11] These receptors are abundant on the surface of airway smooth muscle cells. Activation of beta-2 receptors by albuterol initiates a signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation.[12][13]



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Caption: Albuterol Signaling Pathway.

Experimental Design: Pivotal Phase III Clinical Trial (Based on Trial 1012.56)

The following outlines the design of a pivotal Phase III clinical trial to evaluate the efficacy and safety of **Combivent Respimat**, based on the publicly available information for trial 1012.56.

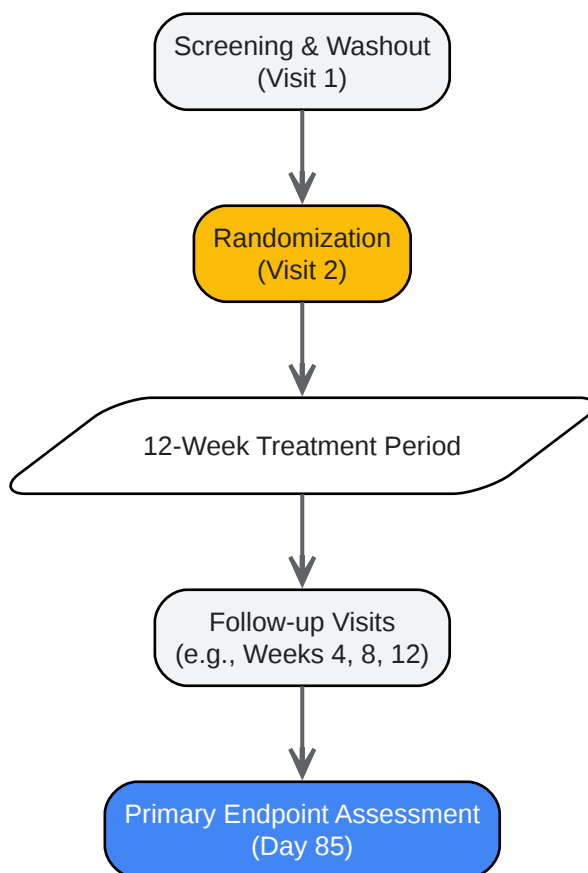
[\[14\]](#)[\[15\]](#)[\[16\]](#)

Study Objectives

- Primary Objective: To compare the long-term (12-week) bronchodilator efficacy and safety of **Combivent Respimat** to ipratropium bromide Respimat and to a standard CFC-propelled Combivent MDI in patients with COPD.[\[14\]](#)
- Secondary Objectives: To assess other lung function parameters, patient-reported outcomes, and the overall safety profile.

Study Design

A 12-week, randomized, multinational, parallel-group, double-blind, double-dummy, active-controlled design.[\[14\]](#)



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Caption: Clinical Trial Workflow.

Patient Population

Inclusion Criteria:

- Male or female patients aged 40 years or older.[1]
- A clinical diagnosis of COPD.[14]
- Post-bronchodilator Forced Expiratory Volume in one second (FEV1) of less than or equal to 65% of predicted normal value.[14]
- FEV1/Forced Vital Capacity (FVC) ratio of less than or equal to 0.7.[14]
- A smoking history of greater than 10 pack-years.[14]

- Ability to perform technically acceptable pulmonary function tests.[17]

Exclusion Criteria:

- A recent COPD exacerbation requiring treatment with systemic corticosteroids or antibiotics.
- A history of asthma.
- Clinically significant cardiovascular, renal, or hepatic disease.[1]
- Known hypersensitivity to anticholinergic drugs, beta-adrenergic agents, or any components of the inhaler formulations.[17]
- Use of other investigational drugs within 30 days of screening.

Treatment Arms

Patients are randomized in a 1:1:1 ratio to one of three treatment arms:[14]

- **Combivent Respimat** (20 mcg ipratropium bromide / 100 mcg albuterol) plus a placebo CFC-MDI.
- Ipratropium Bromide Respimat (20 mcg) plus a placebo CFC-MDI.
- Combivent CFC-MDI (36 mcg ipratropium bromide / 206 mcg albuterol) plus a placebo Respimat inhaler.

All treatments are administered as one inhalation four times daily.[14]

Efficacy Endpoints

Primary Efficacy Endpoints:[15]

- Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 6 hours (FEV1 AUC0-6h) on Day 85 to demonstrate non-inferiority of **Combivent Respimat** to Combivent CFC-MDI.
- Change from pre-treatment baseline in FEV1 Area Under the Curve from 0 to 4 hours (FEV1 AUC0-4h) on Day 85 to demonstrate the superiority of **Combivent Respimat** to ipratropium

Respimat.

- Change from pre-treatment baseline in FEV1 Area Under the Curve from 4 to 6 hours (FEV1 AUC4-6h) on Day 85 to demonstrate the non-inferiority of **Combivent Respimat** to ipratropium Respimat.

Secondary Efficacy Endpoints:

- Peak FEV1 response.
- Time to onset of bronchodilation.
- Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).
- Use of rescue medication.

Safety Assessments

- Adverse event monitoring.
- Vital signs.
- Electrocardiograms (ECGs).
- Clinical laboratory tests.

Experimental Protocols

Patient Screening and Enrollment Protocol

- Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study.[\[17\]](#)
- Medical History and Physical Examination: Conduct a comprehensive medical history review and physical examination to assess eligibility.
- Spirometry: Perform baseline spirometry to confirm the diagnosis of COPD and assess the severity of airflow limitation according to the inclusion criteria.

- **Washout Period:** Instruct patients to discontinue prohibited medications for a specified period before randomization.
- **Enrollment:** Eligible patients who successfully complete the screening and washout periods are enrolled in the study.

Randomization and Blinding Protocol

- **Randomization:** Use a validated central randomization system to assign enrolled patients to one of the three treatment arms.
- **Blinding:** The study is double-blinded, meaning neither the patient nor the investigator knows the assigned treatment. This is achieved through the use of identical-appearing active and placebo Respimat and CFC-MDI inhalers (double-dummy design).

Drug Administration and Inhaler Technique Training Protocol

- **Inhaler Provision:** Provide patients with the appropriate active and placebo inhalers according to their randomization assignment.
- **Inhaler Technique Training:** Provide detailed, standardized training on the correct use of both the Respimat and CFC-MDI inhalers at the randomization visit.[\[18\]](#)[\[19\]](#)
- **Technique Assessment:** Observe the patient's inhalation technique and provide corrective feedback until proficiency is demonstrated.[\[20\]](#)
- **Reinforcement:** Re-assess and reinforce correct inhaler technique at each subsequent study visit.[\[19\]](#)

Spirometry Protocol

- **Equipment Calibration:** Calibrate the spirometer daily using a 3-liter syringe according to the manufacturer's instructions.[\[21\]](#)
- **Patient Preparation:** Instruct the patient to abstain from smoking and using their short-acting bronchodilator for a specified period before the test.[\[22\]](#)

- Maneuver Execution:
 - The patient should be seated in an upright position.
 - Apply a nose clip.[\[21\]](#)
 - Instruct the patient to take a maximal inhalation.
 - The patient should then place the mouthpiece in their mouth and create a tight seal with their lips.
 - Instruct the patient to perform a maximal, rapid, and complete exhalation for at least 6 seconds.[\[22\]](#)
- Quality Control: Obtain at least three acceptable and repeatable maneuvers. The two best FEV1 and FVC values should be within 150 mL of each other.[\[5\]](#)
- Data Recording: Record the best FEV1 and FVC values.

Data Collection and Management Protocol

- Case Report Forms (CRFs): Use standardized electronic or paper CRFs to record all study data.
- Patient Diaries: Provide patients with diaries to record daily medication use, symptoms, and any adverse events.
- Data Entry and Validation: Implement a robust data entry and validation process to ensure data accuracy and completeness.
- Data Monitoring: Conduct regular monitoring of study sites to verify adherence to the protocol and the accuracy of the data.

Data Presentation

The following tables summarize the expected quantitative data from a clinical trial of this design.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Combivent Respimat (n=486)	Ipratropium Respimat (n=483)	Combivent CFC-MDI (n=491)
Age (years), mean (SD)	62.5 (8.7)	62.8 (8.5)	62.3 (8.9)
Sex, n (%)			
Male	325 (66.9)	320 (66.2)	330 (67.2)
Female	161 (33.1)	163 (33.8)	161 (32.8)
Race, n (%)			
White	450 (92.6)	445 (92.1)	455 (92.7)
Black	20 (4.1)	22 (4.6)	21 (4.3)
Other	16 (3.3)	16 (3.3)	15 (3.0)
Smoking Status, n (%)			
Current Smoker	195 (40.1)	190 (39.3)	200 (40.7)
Former Smoker	291 (59.9)	293 (60.7)	291 (59.3)
FEV1 (% predicted), mean (SD)	45.2 (12.1)	45.5 (11.9)	45.0 (12.3)
FEV1/FVC, mean (SD)	0.52 (0.10)	0.52 (0.10)	0.51 (0.11)

Data are hypothetical and for illustrative purposes, based on typical patient populations in COPD trials.

Table 2: Primary Efficacy Outcomes at Day 85

Endpoint	Combivent Respimat	Ipratropium Respimat	Combivent CFC-MDI	Comparison
FEV1 AUC0-6h (L), mean change from baseline	0.150	0.095	0.145	Non-inferior to Combivent CFC-MDI
FEV1 AUC0-4h (L), mean change from baseline	0.165	0.100	0.160	Superior to Ipratropium Respimat
FEV1 AUC4-6h (L), mean change from baseline	0.120	0.115	0.118	Non-inferior to Ipratropium Respimat

Data are hypothetical and for illustrative purposes, based on expected outcomes.

Table 3: Summary of Common Adverse Events

Adverse Event	Combivent Respimat (n=486)	Ipratropium Respimat (n=483)	Combivent CFC-MDI (n=491)
Upper respiratory tract infection	50 (10.3%)	48 (9.9%)	52 (10.6%)
Nasopharyngitis	35 (7.2%)	38 (7.9%)	33 (6.7%)
Cough	25 (5.1%)	28 (5.8%)	26 (5.3%)
Bronchitis	20 (4.1%)	18 (3.7%)	22 (4.5%)
Headache	18 (3.7%)	20 (4.1%)	17 (3.5%)
Dyspnea	15 (3.1%)	17 (3.5%)	16 (3.3%)

Data are hypothetical and for illustrative purposes, based on known safety profiles.[1][23]

Conclusion

The successful execution of clinical trials for inhaled therapies like **Combivent Respimat** requires meticulous planning and adherence to detailed protocols. This document provides a framework for designing and conducting such trials, emphasizing robust methodology, comprehensive data collection, and a thorough understanding of the drug's mechanism of action. By following these guidelines, researchers can generate high-quality data to support the clinical development and regulatory approval of new respiratory treatments.

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